N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide
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Overview
Description
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is a complex organic compound that features a tetrahydroquinoline core with a phenylsulfonyl group and an isobutyramide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target the nlrp3 inflammasome , a multiprotein complex that mediates the secretion of potent inflammatory mediators .
Mode of Action
It’s known that nlrp3 inflammasome activation is controlled by two steps: a priming step (signal 1) induced by activation of transcriptional factor nf-κb, resulting in upregulation of nlrp3 and pro-il-1β, and an activating step (signal 2)
Biochemical Pathways
Given its potential role as an nlrp3 inflammasome inhibitor , it’s likely that it affects pathways related to inflammation and immune response.
Result of Action
If it does indeed act as an nlrp3 inflammasome inhibitor , it could potentially reduce the production of proinflammatory factors and neurotoxic mediators, thereby mitigating inflammation and neuronal cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using a sulfonyl chloride reagent under basic conditions.
Attachment of the isobutyramide moiety: The final step involves the amidation reaction, where the sulfonylated tetrahydroquinoline reacts with isobutyryl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the tetrahydroquinoline core and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares the phenylsulfonyl group and has been studied for its anti-inflammatory properties.
Indole derivatives: These compounds also feature a heterocyclic core and have diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14(2)19(22)20-16-10-11-18-15(13-16)7-6-12-21(18)25(23,24)17-8-4-3-5-9-17/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUKRTSIJJSXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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